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molecular formula C13H9Br2NO3 B8466003 3',5'-Dibromo-2,4'-dihydroxybenzanilide CAS No. 55411-39-7

3',5'-Dibromo-2,4'-dihydroxybenzanilide

Cat. No. B8466003
M. Wt: 387.02 g/mol
InChI Key: HIQMVDVFWVAWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03973038

Procedure details

2,6-Dibromo-4-aminophenol (0.6 g.) was dissolved in acetone (30 ml.) to which was added pyridine (0.32 ml.). Then dropwise and with stirring the solution was added to an acetone solution (10 ml.) containing acetylsalicyloyl chloride which was prepared from acetylsalicylic acid (0.38 g.). Then the reactant solution was evaporated to dryness under reduced pressure to give a residue which was dissolved in ethyl acetate. After washing first with water and then with 1 N hydrochloric acid, the solution was evaporated under reduced pressure to remove ethyl acetate. The residues were redissolved in a mixture of methanol and 2 N sodium hydroxide (10 ml. each). Stirring this solution for several hours and acidifying with 2 N hydrochloric acid precipitated the product which was recrystallized from aqueous methanol to give light brown crystals of 3',5'-dibromo-2,4'-dihydroxybenzanilide (0.88 g.). Yield: 78%. The compound melts at 182°-187° C.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.38 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([Br:9])[C:3]=1[OH:10].N1C=CC=CC=1.C([O:20][C:21]1[C:22](=[CH:26][CH:27]=[CH:28][CH:29]=1)[C:23](Cl)=[O:24])(=O)C.C(OC1C(=CC=CC=1)C(O)=O)(=O)C>CC(C)=O.C(OCC)(=O)C>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([Br:9])[C:3]=1[OH:10])[NH:8][C:23](=[O:24])[C:22]1[CH:26]=[CH:27][CH:28]=[CH:29][C:21]=1[OH:20]

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)N)Br)O
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.32 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C(C(=O)Cl)=CC=CC1
Step Four
Name
Quantity
0.38 g
Type
reactant
Smiles
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
Then dropwise and with stirring the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the reactant solution was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue which
WASH
Type
WASH
Details
After washing first with water
CUSTOM
Type
CUSTOM
Details
with 1 N hydrochloric acid, the solution was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove ethyl acetate
DISSOLUTION
Type
DISSOLUTION
Details
The residues were redissolved in a mixture of methanol and 2 N sodium hydroxide (10 ml
STIRRING
Type
STIRRING
Details
Stirring this solution for several hours
CUSTOM
Type
CUSTOM
Details
precipitated the product which
CUSTOM
Type
CUSTOM
Details
was recrystallized from aqueous methanol

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(NC(C2=C(C=CC=C2)O)=O)C=C(C1O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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